4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized with a suitable diketone under acidic conditions to yield the desired pyrazolopyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolopyridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolopyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the active site of TRKs, blocking their activity and thereby inhibiting downstream signaling pathways that promote cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1-(4-Ethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one: Similar in structure but with different substituents, leading to variations in biological activity.
Furopyridine derivatives: Contain a furo[2,3-b]pyridine scaffold and exhibit different chemical and biological properties.
Uniqueness
4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and bioactivity. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H10F3N3O |
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Molecular Weight |
281.23 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)8-3-1-7(2-4-8)9-5-11(20)18-12-10(9)6-17-19-12/h1-4,6,9H,5H2,(H2,17,18,19,20) |
InChI Key |
HGVYOHJWXUZPKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)NN=C2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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